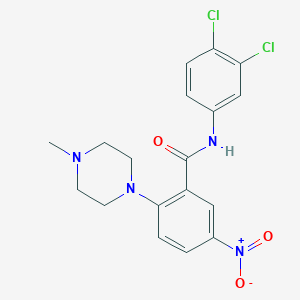![molecular formula C28H26N4O5S B388883 (2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE](/img/structure/B388883.png)
(2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, ethoxy, methoxy, and nitrile groups. The presence of these groups contributes to its diverse chemical reactivity and potential utility in different domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with thiazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy and ethoxy groups makes it susceptible to oxidation reactions.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-ethoxy-3-methoxybenzylidene)amino)-5-(2-me-ph)-4H-1,2,4-triazole-3-thiol
- 5-(3-cl-ph)-4-((4-ethoxy-3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 4-((4-ethoxy-3-methoxybenzylidene)amino)-5-(3-me-ph)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of (2E)-5-AMINO-7-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C28H26N4O5S |
|---|---|
Poids moléculaire |
530.6g/mol |
Nom IUPAC |
(2E)-5-amino-7-(3-ethoxy-4-methoxyphenyl)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C28H26N4O5S/c1-5-36-22-11-16(7-9-20(22)34-3)12-24-27(33)32-26(31)18(14-29)25(19(15-30)28(32)38-24)17-8-10-21(35-4)23(13-17)37-6-2/h7-13,25H,5-6,31H2,1-4H3/b24-12+ |
Clé InChI |
OGPSPRBWFWXIBX-WYMPLXKRSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OCC)C#N)N)OC |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OCC)C#N)N)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OCC)C#N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B388801.png)
![4-(4-isopropylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B388802.png)
![N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B388803.png)

![3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B388807.png)
![4-(2-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B388808.png)
![4-(2-Nitro-5-{4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B388812.png)
![4-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B388813.png)


![(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B388819.png)

![5-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B388822.png)
![5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B388823.png)
